7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves several steps:
-
Formation of the Naphthyridine Core: : The initial step involves the construction of the naphthyridine core, which can be achieved through cyclization reactions of appropriate precursors. For example, starting materials such as 2-aminopyridine and ethyl acetoacetate can undergo cyclization under acidic or basic conditions to form the naphthyridine ring system.
-
Introduction of the Boc Protecting Group: : The tert-butoxycarbonyl group is introduced to the nitrogen atom of the naphthyridine core using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature.
-
Carboxylation: : The final step involves the introduction of the carboxylic acid group at the 2-position of the naphthyridine ring. This can be achieved through carboxylation reactions using reagents such as carbon dioxide or carboxylating agents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected nitrogen atom. Common reagents for these reactions include alkyl halides and acyl chlorides.
-
Deprotection Reactions: : The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane or methanol.
-
Oxidation and Reduction Reactions: : The naphthyridine core can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reagents used. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides, DMAP, sodium hydroxide.
Deprotection: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups to the nitrogen atom.
Scientific Research Applications
Chemistry
In chemistry, 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine functionality allows for selective reactions, making it valuable in multi-step organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of naphthyridine derivatives on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a building block for the synthesis of specialty chemicals. Its unique structure and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc group provides protection during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical interactions, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid
- Fmoc-Glu-OtBu
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
Uniqueness
Compared to similar compounds, 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is unique due to its naphthyridine core and the specific positioning of the Boc and carboxylic acid groups
By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-9-4-5-10(12(17)18)15-11(9)8-16/h4-5H,6-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSRSDIQBKJSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393576-14-1 |
Source
|
Record name | 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.